![molecular formula C15H22N2O B1480518 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecan CAS No. 1908469-64-6](/img/structure/B1480518.png)
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecan
Übersicht
Beschreibung
“4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1367727-20-5 . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
As mentioned earlier, “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .Wirkmechanismus
Target of Action
The primary targets of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the μ-opioid receptor is primarily responsible for the analgesic effects of opioids.
Mode of Action
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors. This binding can lead to changes in the receptor’s activity, which can result in alterations in the transmission of signals within the nervous system .
Biochemical Pathways
The binding of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane to the sigma-1 and μ-opioid receptors can affect various biochemical pathways. These pathways are involved in pain perception, mood regulation, and other neurological functions . The downstream effects of these pathways can lead to changes in physiological responses.
Pharmacokinetics
The pharmacokinetics of 4-Benzyl-9-oxa-1,4-diazaspiro[5These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter release and changes in neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane in laboratory experiments is its stability. 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is highly stable, with a melting point of 129°C and a boiling point of 218°C. This makes it ideal for use in a variety of experiments. In addition, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is relatively easy to synthesize and can be prepared in a variety of ways. However, one limitation of using 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane in laboratory experiments is its high cost.
Zukünftige Richtungen
Despite its potential applications, the mechanism of action of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is still not fully understood. Therefore, further research is needed to better understand how 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane works and to identify new potential applications. In addition, further research is needed to explore the potential therapeutic effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane, including its potential use in the treatment of neurological disorders. Additionally, further research is needed to identify new methods of synthesizing 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane and to develop new methods for using 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane in laboratory experiments. Finally, further research is needed to explore the potential environmental impacts of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecan für sein Potenzial als Baustein im Wirkstoffdesign untersucht. Seine spirocyclische Struktur, die eine Benzylgruppe und eine Diazaspiroeinheit umfasst, könnte der Schlüssel zur Entwicklung neuer Pharmakophore sein. Der starre Rahmen der Verbindung kann bei der konformativen Analyse von Wirkstoffkandidaten helfen, was möglicherweise zu Verbindungen mit verbesserter Selektivität und Wirksamkeit führt .
Materialwissenschaft
In der Materialwissenschaft bietet die einzigartige Struktur dieser Verbindung Möglichkeiten zur Herstellung neuartiger Polymere oder organischer Kleinmolekül-Gerüste. Ihre Fähigkeit, als Ligand für metallorganische Gerüste (MOFs) zu fungieren, könnte besonders wertvoll sein und zu Materialien mit bestimmten Porenformen und -größen für Anwendungen wie Gasspeicherung oder Katalyse führen .
Umweltwissenschaften
In den Umweltwissenschaften könnten Forscher This compound auf seine Rolle in Umwelt-Sanierungsprozessen untersuchen. Seine chemischen Eigenschaften könnten ihn für die Bindung an Schadstoffe oder Schwermetalle geeignet machen und so bei deren Extraktion aus Böden oder Wasserquellen helfen .
Analytische Chemie
Analytische Chemiker könnten This compound als Standard oder Reagenz in der Chromatographie, Massenspektrometrie oder Spektroskopie verwenden. Seine eindeutige chemische Signatur ermöglicht seinen Einsatz als Kalibrierstandard oder als Teil eines Derivatisierungsprozesses zur Verbesserung des Nachweises anderer Verbindungen .
Biochemie
In der Biochemie könnte der Diazaspiro-Kern der Verbindung mit biologischen Makromolekülen interagieren, was ihn zu einem Kandidaten für die Untersuchung von Protein-Ligand-Wechselwirkungen oder Enzyminhibition macht. Er könnte auch als Gerüst für Peptidmimetika dienen, was möglicherweise zur Entdeckung neuer biologisch aktiver Verbindungen führt .
Pharmakologie
Pharmakologisch könnte This compound auf seine therapeutischen Eigenschaften untersucht werden. Seine Struktur könnte modifiziert werden, um Analoga zu erzeugen, die spezifische Rezeptoren oder Enzyme im Körper anvisieren, was zur Entwicklung neuer Behandlungen für verschiedene Krankheiten beitragen könnte .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, modulating their catalytic activity. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can interact with proteins involved in signal transduction pathways, affecting downstream cellular responses .
Cellular Effects
The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell lines, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions .
Transport and Distribution
The transport and distribution of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or compartments within the cell. These localization patterns are essential for understanding the compound’s mode of action and optimizing its use in research and therapy .
Eigenschaften
IUPAC Name |
4-benzyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHLSUTIUOCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


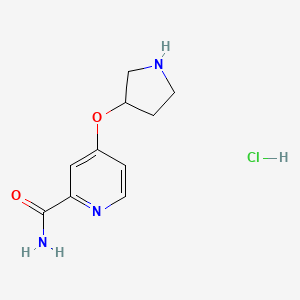


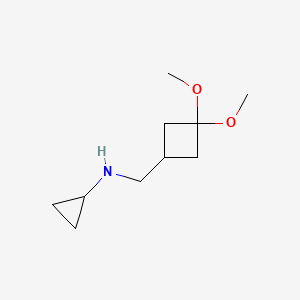
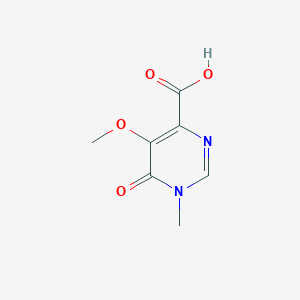


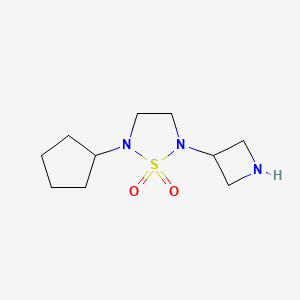
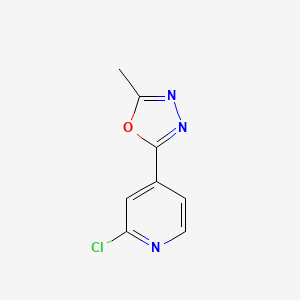
![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
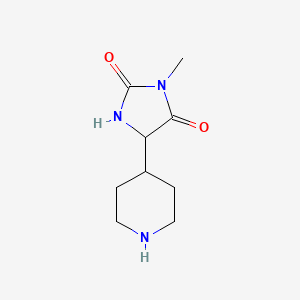
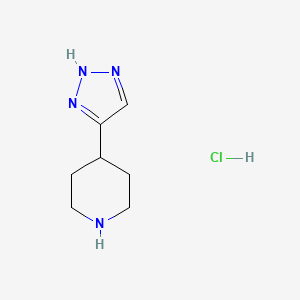
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
